2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-
Brand Name: Vulcanchem
CAS No.: 140226-52-4
VCID: VC19110895
InChI: InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

CAS No.: 140226-52-4

Cat. No.: VC19110895

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- - 140226-52-4

Specification

CAS No. 140226-52-4
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-(4-ethylphenoxy)oxane
Standard InChI InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3
Standard InChI Key FVCNCUAGNOENEQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OC2CCCCO2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-ethylphenoxy)oxane, reflects its core structure: a six-membered tetrahydropyran ring (oxane) linked via an ether bond to a 4-ethylphenyl group. The canonical SMILES representation CCC1=CC=C(C=C1)OC2CCCCO2\text{CCC1=CC=C(C=C1)OC2CCCCO2} confirms the ethyl substituent’s para position on the aromatic ring and the oxane’s chair conformation. X-ray crystallography or computational modeling would further elucidate stereochemical details, but such data remain unpublished for this specific compound.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.140226-52-4
Molecular FormulaC13H18O2\text{C}_{13}\text{H}_{18}\text{O}_2
Molecular Weight206.28 g/mol
IUPAC Name2-(4-ethylphenoxy)oxane
SMILESCCC1=CC=C(C=C1)OC2CCCCO2
InChIKeyFVCNCUAGNOENEQ-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for 2-(4-ethylphenoxy)oxane are scarce, analogous tetrahydropyran derivatives are typically synthesized via acid-catalyzed cyclization of diols or nucleophilic substitution reactions. For example, 2-(4-ethenylphenoxy)oxane (CAS 65409-15-6), a structurally similar compound, is prepared through Mitsunobu reactions or palladium-catalyzed coupling . Applying these methods, 4-ethylphenol could react with a tetrahydropyranyl precursor under Mitsunobu conditions (DIAD, PPh3\text{DIAD, PPh}_3) to yield the target compound .

Optimization Challenges

Key challenges include controlling regioselectivity during ether bond formation and minimizing side reactions such as over-alkylation. The ethyl group’s steric bulk may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity . Chromatographic purification is likely required due to the compound’s moderate polarity.

Physicochemical Properties

Stability and Reactivity

The compound’s ether linkage confers relative stability under neutral conditions, but acid-catalyzed hydrolysis of the tetrahydropyran ring is plausible. The 4-ethylphenoxy group may participate in electrophilic aromatic substitution, though the ethyl substituent’s +I effect deactivates the ring, reducing reactivity compared to unsubstituted phenols.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C-O-C)\nu(\text{C-O-C}) at ~1120 cm1^{-1} and aromatic ν(C-H)\nu(\text{C-H}) stretches near 3030 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show a multiplet for the oxane’s methylene protons (δ 1.50–4.00 ppm), a triplet for the ethyl group’s CH3\text{CH}_3 (δ 1.20 ppm), and aromatic protons as a doublet (δ 6.80–7.10 ppm) .

Future Research Directions

  • Synthetic Methodologies: Develop catalytic asymmetric routes to access enantiopure variants for chiral materials.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.

  • Environmental Monitoring: Conduct biodegradation studies to confirm low persistence in soil and water.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator